molecular formula C8H4F5NO B15206840 6-(Pentafluoroethyl)pyridine-3-carbaldehyde CAS No. 1816282-87-7

6-(Pentafluoroethyl)pyridine-3-carbaldehyde

Cat. No.: B15206840
CAS No.: 1816282-87-7
M. Wt: 225.11 g/mol
InChI Key: GIJKNSZMUDKAAR-UHFFFAOYSA-N
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Description

6-(Pentafluoroethyl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C₈H₄F₅NO. This compound is characterized by the presence of a pentafluoroethyl group attached to the sixth position of the pyridine ring and an aldehyde group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with pentafluoroethylating agents under controlled conditions. For instance, the interaction of pyridine-3-carbaldehyde with pentafluoroacetonitrile in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions are crucial for efficient production. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluoroethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde is largely influenced by its fluorinated structure. The electron-withdrawing effect of the fluorine atoms can modulate the reactivity of the aldehyde group, making it a versatile intermediate in various chemical reactions. The compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing molecular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pentafluoroethyl)pyridine-3-carbaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and enhanced stability .

Properties

CAS No.

1816282-87-7

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-4H

InChI Key

GIJKNSZMUDKAAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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